molecular formula C11H14ClNO3 B3141682 4-Amino-2-butoxy-5-chlorobenzoic acid CAS No. 483303-88-4

4-Amino-2-butoxy-5-chlorobenzoic acid

Cat. No.: B3141682
CAS No.: 483303-88-4
M. Wt: 243.68 g/mol
InChI Key: MZFHKFQMXUYXRE-UHFFFAOYSA-N
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Description

Contextualization within Aminobenzoic Acid Research

Aminobenzoic acids are a subclass of substituted benzoic acids that feature an amino group (-NH2) attached to the aromatic ring. google.com These compounds are bifunctional, possessing both an acidic carboxyl group and a basic amino group. chemicalbook.com The most well-known isomer, 4-aminobenzoic acid (also known as para-aminobenzoic acid or PABA), serves as a vital building block in various biological and industrial processes. google.comchemicalbook.comnih.gov It is a precursor for the synthesis of folic acid in many organisms and has been utilized in pharmaceuticals and as a UV-filtering agent. chemicalbook.comnih.gov

Research into aminobenzoic acid derivatives is a highly active area. The ability to modify both the amino and carboxyl groups allows for the creation of a vast library of molecules with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. google.comsigmaaldrich.comresearchgate.net The specific compound of interest, 4-Amino-2-butoxy-5-chlorobenzoic acid, is a derivative of PABA, featuring additional chloro and butoxy substituents.

Significance of Functionalized Benzoic Acids in Contemporary Organic Synthesis

Functionalized benzoic acids are indispensable tools in modern organic synthesis. Their predictable reactivity makes them valuable starting materials and intermediates for constructing more complex molecules. google.commdpi.com For instance, the carboxyl group can be readily converted into esters, amides, or acid chlorides, providing a gateway to a wide range of chemical transformations.

In medicinal chemistry, the benzoic acid scaffold is a common feature in many drugs. google.com The substituents on the ring are crucial for determining the molecule's pharmacological profile, including its ability to bind to specific biological targets like enzymes or receptors. The development of methods for the late-stage functionalization of C-H bonds in benzoic acids has further enhanced their importance, allowing chemists to rapidly generate analogues of existing drugs to explore structure-activity relationships and optimize therapeutic properties. mdpi.com Compounds like 4-Amino-5-chloro-2-methoxybenzoic acid, a close analogue of the title compound, are known intermediates in the synthesis of several gastrointestinal prokinetic drugs. google.com

Detailed Research Findings on this compound

The structure of this compound contains three substituents on the benzoic acid core: an amino group at position 4, a butoxy group at position 2, and a chloro group at position 5.

Amino Group (-NH2) at C-4: This is a strong electron-donating group through resonance.

Butoxy Group (-O-CH2CH2CH2CH3) at C-2: This is also an electron-donating group, both through resonance from the oxygen lone pairs and weakly through induction from the alkyl chain. Its position ortho to the carboxylic acid will also impart a significant steric effect, potentially influencing the planarity of the carboxyl group relative to the benzene (B151609) ring (the "ortho-effect"). sigmaaldrich.com

Chloro Group (-Cl) at C-5: Chlorine is an electron-withdrawing group via induction due to its high electronegativity, but it is a weak deactivator through resonance.

The combination of these groups would result in a complex interplay of electronic and steric effects, making the compound an interesting target for synthesis and property evaluation. Its properties would be analogous, but not identical, to related compounds such as 4-Amino-5-chloro-2-methoxybenzoic acid sigmaaldrich.comnih.gov and 4-Amino-2-chlorobenzoic acid. sigmaaldrich.comnist.govchemicalbook.com The replacement of a methoxy (B1213986) group with a butoxy group would primarily increase the molecule's lipophilicity (fat-solubility), which could be relevant for its potential biological activity and interaction with nonpolar environments.

Data Tables

Properties of this compound

Note: As this compound is not widely documented, most physical properties are not available from published literature. The molecular formula and weight are calculated.

PropertyValue
Molecular Formula C₁₁H₁₄ClNO₃
Molecular Weight 243.69 g/mol
CAS Number Not Available
Melting Point Not Available
Boiling Point Not Available
Solubility Not Available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-butoxy-5-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-2-3-4-16-10-6-9(13)8(12)5-7(10)11(14)15/h5-6H,2-4,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFHKFQMXUYXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1C(=O)O)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Characterization Techniques for Structural Elucidation of 4 Amino 2 Butoxy 5 Chlorobenzoic Acid

Spectroscopic Analysis Paradigms

The structural analysis of 4-Amino-2-butoxy-5-chlorobenzoic acid, a substituted aromatic compound, relies on a synergistic approach utilizing various spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the butoxy group. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring—the electron-donating amino (-NH₂) and butoxy (-O(CH₂)₃CH₃) groups, and the electron-withdrawing chloro (-Cl) and carboxylic acid (-COOH) groups.

The aromatic region is expected to show two singlets, corresponding to the two non-equivalent protons on the benzene ring. The butoxy group will display a characteristic set of signals: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the oxygen atom. The protons of the amino group and the carboxylic acid group are also expected to appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-3~6.8s-
H-6~7.5s-
-OCH₂ CH₂CH₂CH₃~4.0t6.5
-OCH₂CH₂ CH₂CH₃~1.7sextet7.0
-OCH₂CH₂CH₂ CH₃~1.5quintet7.5
-OCH₂CH₂CH₂CH₃ ~0.9t7.3
-NH₂ ~4.5 (broad)s-
-COOH ~12.0 (broad)s-

Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, a total of 11 distinct signals are expected, corresponding to the 7 carbons of the substituted benzene ring and the 4 carbons of the butoxy group. The chemical shifts of the aromatic carbons are influenced by the attached functional groups.

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (-COOH)~168
C-2 (-O-Butoxy)~155
C-3~115
C-4 (-NH₂)~148
C-5 (-Cl)~120
C-6~130
C =O~170
-OCH₂ CH₂CH₂CH₃~68
-OCH₂CH₂ CH₂CH₃~31
-OCH₂CH₂CH₂ CH₃~19
-OCH₂CH₂CH₂CH₃ ~14

Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.

2D NMR experiments are crucial for establishing the connectivity between protons and carbons.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene protons of the butoxy chain. For instance, the triplet at ~4.0 ppm (-OCH₂ -) would show a cross-peak with the sextet at ~1.7 ppm (-OCH₂CH₂ -). This technique helps to piece together the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is invaluable for assigning the carbon signals based on their attached protons. For example, the aromatic proton signal at ~6.8 ppm would show a cross-peak with the carbon signal at ~115 ppm, confirming the assignment of C-3 and H-3.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for the various functional groups.

The broad O-H stretch of the carboxylic acid dimer is a prominent feature, typically appearing in the range of 3300-2500 cm⁻¹. docbrown.info The C=O stretch of the carboxylic acid is expected around 1700 cm⁻¹. quora.com The N-H stretching vibrations of the primary amine usually appear as two bands in the 3500-3300 cm⁻¹ region. The C-O stretching of the butoxy group will be visible in the 1250-1000 cm⁻¹ region. Aromatic C-H stretches are found just above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring give rise to bands in the 1600-1450 cm⁻¹ range. quora.com

Predicted IR Absorption Bands for this compound:

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (H-bonded)3300-2500 (broad)
Carboxylic AcidC=O stretch~1700
AmineN-H stretch3500-3300 (two bands)
AromaticC-H stretch~3100-3000
AromaticC=C stretch~1600, ~1500, ~1450
Alkyl (Butoxy)C-H stretch~2960-2850
Ether (Butoxy)C-O stretch~1250-1000
Chloro-aromaticC-Cl stretch~850-550

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming the molecular formula and elucidating the structure. For this compound (C₁₁H₁₄ClNO₃), the molecular weight is approximately 243.68 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 243 (for ³⁵Cl) and 245 (for ³⁷Cl) with an approximate intensity ratio of 3:1, which is characteristic of a monochlorinated compound.

The fragmentation pattern would likely involve several key cleavages:

Loss of the butoxy side chain: Cleavage of the ether bond can lead to fragments corresponding to the loss of the butoxy radical (•OC₄H₉) or butene (C₄H₈) via a McLafferty-type rearrangement. A prominent peak resulting from the cleavage of the C-O bond of the ether is expected. whitman.edu

Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) or the entire carboxyl radical (•COOH, 45 Da) is a common fragmentation pathway for benzoic acids. libretexts.org

Cleavage of the butoxy chain: Fragmentation of the butyl group itself would lead to a series of peaks differing by 14 Da (CH₂). libretexts.org

Loss of water: Aromatic acids with ortho substituents containing abstractable hydrogens can undergo dehydration. libretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound:

m/z Value Possible Fragment Identity
243/245[M]⁺ (Molecular ion)
198/200[M - COOH]⁺
186/188[M - C₄H₉]⁺
170/172[M - OC₄H₉]⁺
153[M - C₄H₈ - CO]⁺
120[M - C₄H₉ - COOH]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a technique used to probe the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the substituted benzene ring. The amino (-NH₂), butoxy (-OCH₂CH₂CH₂CH₃), chloro (-Cl), and carboxylic acid (-COOH) groups attached to the benzene ring act as auxochromes, modifying the absorption characteristics of the benzene ring. These modifications typically shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and can increase the intensity of the absorption (a hyperchromic effect).

The expected UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or methanol, would exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands. For aromatic systems like the one in the title compound, these are prominent.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (e.g., from the lone pairs on the oxygen atoms of the carboxyl and butoxy groups, the nitrogen of the amino group, or the chlorine atom) to a π* antibonding orbital. These are generally lower in energy and intensity compared to π → π* transitions.

Detailed research findings would present the absorption maxima (λmax) in nanometers (nm) and the corresponding molar absorptivity (ε) in L·mol⁻¹·cm⁻¹. This data would be crucial for confirming the electronic structure and for quantitative analysis.

Interactive Data Table: Illustrative UV-Vis Spectral Data

To use the table, click on the column headers to sort the data or use the search bar to filter for specific transitions. Please note that the data below is hypothetical and for illustrative purposes, as experimental data for this compound is not currently available.

Solventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Electronic Transition
EthanolN/AN/Aπ → π
EthanolN/AN/An → π

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can calculate the positions of all atoms in the crystal lattice, providing highly accurate measurements of bond lengths, bond angles, and torsional angles.

For this compound, a single crystal suitable for X-ray diffraction would first need to be grown. The subsequent crystallographic analysis would yield a wealth of structural information, including:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ) define the basic repeating unit of the crystal.

Molecular Conformation: The precise arrangement of the butoxy chain, the orientation of the carboxylic acid group relative to the benzene ring, and the planarity of the molecule.

Intermolecular Interactions: The analysis would reveal how individual molecules of this compound pack together in the crystal. This includes identifying hydrogen bonds (e.g., between the carboxylic acid groups or involving the amino group) and other non-covalent interactions that stabilize the crystal structure.

This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Interactive Data Table: Illustrative X-ray Crystallographic Data

To use the table, click on the column headers to sort the data or use the search bar to filter for specific parameters. Please note that the data below is hypothetical and for illustrative purposes, as experimental crystallographic data for this compound is not currently available.

ParameterValue
Crystal Data
Chemical FormulaC₁₁H₁₄ClNO₃
Formula Weight243.68
Crystal SystemN/A
Space GroupN/A
Unit Cell Dimensions
a (Å)N/A
b (Å)N/A
c (Å)N/A
α (°)N/A
β (°)N/A
γ (°)N/A
Volume (ų)N/A
Z (molecules/unit cell)N/A
Selected Bond Lengths (Å)
C-ClN/A
C-NN/A
C-O (butoxy)N/A
C=O (carboxyl)N/A
C-O (carboxyl)N/A
**Selected Bond Angles (°) **
C-C-ClN/A
C-C-NN/A
O-C=O (carboxyl)N/A

Computational and Theoretical Investigations of 4 Amino 2 Butoxy 5 Chlorobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding a molecule's stability, electronic properties, and reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. DFT studies are instrumental in determining the ground state properties of a molecule, such as its most stable three-dimensional geometry.

For a molecule like 4-Amino-2-butoxy-5-chlorobenzoic acid, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would first perform a geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest electronic energy.

Based on studies of the analogous compound, 4-Amino-2-chlorobenzoic acid, the geometry of the benzene (B151609) ring is expected to be largely planar. The carboxylic acid group (-COOH), amino group (-NH2), and chlorine atom would lie in or very close to the plane of the ring. The key structural uncertainty would be the conformation of the butoxy group (-O-CH2-CH2-CH2-CH3). Due to the free rotation around the C-O and C-C single bonds, the butoxy chain can adopt numerous conformations. DFT calculations would identify the most stable (lowest energy) conformer, which is likely to be a staggered or anti-periplanar arrangement to minimize steric hindrance.

PropertyDescriptionExpected Outcome for this compound
Optimized Geometry The 3D arrangement of atoms with the lowest energy.A largely planar aromatic ring with the substituents. The butoxy chain would adopt an extended, low-energy conformation.
Total Energy The total electronic energy of the molecule in its optimized state.A specific value (e.g., in Hartrees) that serves as a benchmark for stability comparisons.
Dipole Moment A measure of the overall polarity of the molecule.A significant dipole moment is expected due to the presence of electronegative O, N, and Cl atoms, as well as the polar -COOH and -NH2 groups.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability.

HOMO: In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, as these are the most electron-donating parts of the molecule.

LUMO: The LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring, which can act as electron acceptors.

HOMO-LUMO Gap (ΔE): A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity. A large gap indicates high stability. The presence of multiple functional groups on the benzene ring typically leads to a smaller gap compared to unsubstituted benzene.

From the HOMO and LUMO energies, several electronic descriptors can be calculated to quantify reactivity:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

A study on the related 4-Amino-2-chlorobenzoic acid provides insight into the expected values for these properties. The addition of the butoxy group, an electron-donating group, would likely raise the HOMO energy slightly and could have a smaller effect on the LUMO, potentially leading to a slightly smaller energy gap and increased reactivity compared to its non-butoxy counterpart.

DescriptorFormulaSignificanceExpected Influence of Butoxy Group
HOMO Energy (EHOMO) -Electron-donating abilityIncrease (less negative)
LUMO Energy (ELUMO) -Electron-accepting abilityMinor change
Energy Gap (ΔE) ELUMO - EHOMOChemical reactivity and stabilityDecrease slightly
Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance to change in electron configurationDecrease slightly
Electronegativity (χ) -(EHOMO + ELUMO) / 2Electron-attracting powerMinor change

After geometry optimization, a vibrational frequency analysis is typically performed using the same DFT method. This calculation predicts the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the corresponding atomic motion (e.g., stretching, bending, twisting).

For this compound, the vibrational spectrum would be complex but would feature several characteristic peaks that can be confidently assigned. Theoretical calculations on similar molecules like 4-Amino-2-chlorobenzoic acid show excellent agreement with experimental spectra after applying a scaling factor to the calculated frequencies to account for systematic errors in the computational method.

Key expected vibrational modes would include:

O-H Stretch: A broad, strong band from the carboxylic acid group, typically around 3500-3600 cm⁻¹.

N-H Stretches: Symmetric and asymmetric stretching of the amino group, appearing in the 3300-3500 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the butoxy group just below 3000 cm⁻¹.

C=O Stretch: A very strong, sharp peak from the carbonyl in the carboxylic acid group, expected around 1670-1700 cm⁻¹.

C-N and C-O Stretches: These would appear in the fingerprint region (1000-1300 cm⁻¹).

C-Cl Stretch: A strong band typically found in the lower frequency region (600-800 cm⁻¹).

Vibrational ModeExpected Frequency Range (Calculated)Description of Atomic Motion
O-H Stretch (Carboxylic Acid)~3695 cm⁻¹Stretching of the hydroxyl bond.
N-H Asymmetric Stretch~3600 cm⁻¹Asymmetric stretching of the two N-H bonds.
N-H Symmetric Stretch~3500 cm⁻¹Symmetric stretching of the two N-H bonds.
Aromatic C-H Stretch3000-3100 cm⁻¹Stretching of C-H bonds on the benzene ring.
Aliphatic C-H Stretch2850-2980 cm⁻¹Stretching of C-H bonds in the butoxy chain.
C=O Stretch (Carbonyl)~1680 cm⁻¹Stretching of the carbon-oxygen double bond.
N-H Scissoring~1595 cm⁻¹Bending motion of the H-N-H angle.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for single, static structures, Molecular Dynamics (MD) simulations are used to study the motion and behavior of molecules over time. An MD simulation would reveal the conformational landscape of this compound, particularly the flexibility of the butoxy side chain.

In an MD simulation, the molecule would be placed in a simulated environment (e.g., a vacuum or a box of solvent molecules like water). The forces on each atom are calculated using a classical force field, and Newton's equations of motion are solved to track the trajectory of every atom over a period of nanoseconds or microseconds.

For this molecule, an MD simulation would provide insight into:

Butoxy Chain Dynamics: The simulation would show how the butoxy chain flexes, rotates, and folds. It would identify the most populated conformational states and the energy barriers between them. This is crucial as the chain's conformation can affect how the molecule interacts with its environment.

Solvent Effects: Running the simulation in a solvent would show how solvent molecules arrange around the solute and how hydrogen bonding (e.g., with the -COOH and -NH2 groups) influences its conformation and dynamics.

Intramolecular Interactions: MD can reveal transient intramolecular hydrogen bonds or other non-covalent interactions that might stabilize certain conformations.

Theoretical Predictions of Chemical Transformation Energetics

Computational chemistry can be used to predict the feasibility and kinetics of chemical reactions by calculating the energetics of reaction pathways. This involves identifying the structures and energies of reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate.

For this compound, one could theoretically investigate reactions such as:

Esterification: The reaction of the carboxylic acid group with an alcohol. DFT calculations could map the potential energy surface for this reaction, determining the activation energy (the energy difference between the reactants and the transition state). A lower activation energy would imply a faster reaction.

Amide Formation: Reaction of the amino group. The energetics of its reaction with an acyl chloride, for example, could be modeled to understand its reactivity compared to other amines.

Electrophilic Aromatic Substitution: The calculations could predict the most likely position for an incoming electrophile by analyzing the charge distribution and the stability of the intermediate carbocations.

These studies provide quantitative data on reaction barriers and thermodynamics (ΔH_rxn), offering predictions that can guide synthetic chemistry efforts.

Molecular Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. In a purely chemical context, this can be used to understand how this compound might interact with the active site of a chemical catalyst, a synthetic receptor, or a material surface.

The process involves:

Preparation: Obtaining or creating 3D structures of both the ligand (this compound) and the receptor (e.g., an enzyme active site).

Docking: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the receptor's binding site.

Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted as the most likely binding mode.

A docking study of this compound would identify key intermolecular interactions:

Hydrogen Bonds: The carboxylic acid group is an excellent hydrogen bond donor and acceptor, while the amino group is a donor. These groups would be expected to form strong, directional hydrogen bonds with complementary groups in a binding site.

Hydrophobic Interactions: The butoxy chain and the aromatic ring are nonpolar and would favorably interact with hydrophobic pockets in a receptor. The length and flexibility of the butoxy chain could allow it to adapt its shape to fit into such a pocket, potentially increasing binding affinity. nih.gov

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a weak, directional interaction with an electron-rich atom like oxygen or nitrogen.

These studies provide a structural hypothesis for how the molecule recognizes and binds to a specific chemical environment, which is foundational for understanding its function in various chemical systems. nih.govniscpr.res.in

Synthetic Utility of 4 Amino 2 Butoxy 5 Chlorobenzoic Acid As an Advanced Intermediate

Building Block in the Construction of Complex Organic Molecules

The structural arrangement of 4-Amino-2-butoxy-5-chlorobenzoic acid makes it a key starting material for the synthesis of intricate organic structures. The presence of multiple reactive sites—the amino group, the carboxylic acid, and the aromatic ring itself—allows for a variety of chemical transformations, enabling its incorporation into larger, more complex molecular frameworks.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. This compound serves as a precursor for the development of specific pharmacophore scaffolds. A notable example is its use in the synthesis of a new series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides. nih.gov In this context, the this compound core forms the foundational structure upon which other essential moieties are added to create compounds with specific biological activities.

While the general class of aminobenzoic acids is utilized in multi-component reactions, specific documented examples of this compound as an intermediate in such reactions are not prevalent in the reviewed scientific literature.

Role in the Synthesis of Specific Benzamide Derivatives

A significant application of this compound is in the synthesis of specific benzamide derivatives with potential therapeutic applications. For instance, it is a key reactant in the preparation of 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-2-(n-butoxy)-5-chlorobenzamide. nih.gov This particular derivative has been investigated for its gastrokinetic activity, which is its ability to enhance gastrointestinal motility. The synthesis involves the coupling of the carboxylic acid group of this compound with an appropriate amine, demonstrating its utility in forming amide bonds, a fundamental linkage in many biologically active molecules.

Derivative NameStarting MaterialKey Synthetic Step
4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-2-(n-butoxy)-5-chlorobenzamideThis compoundAmide bond formation

Derivatization to Novel Chemical Entities with Modifiable Structural Features

The structure of this compound is amenable to various derivatization reactions, allowing for the creation of novel chemical entities with tailored properties. The amino and carboxylic acid groups are primary sites for modification. For example, in the synthesis of gastrokinetic agents, the core structure derived from this compound was systematically modified. nih.gov Researchers prepared a series of analogues by varying the substituent at the C-2 position (the butoxy group) to include other alkoxy and variously substituted alkoxy groups. nih.gov This systematic derivatization is crucial for structure-activity relationship (SAR) studies, which aim to understand how different chemical groups on a molecule affect its biological activity.

Applications in Polymer Chemistry as a Monomer Component

There is currently no specific information available in the scientific literature detailing the use of this compound as a monomer component in polymer chemistry.

Catalytic Applications in Organic Transformations

Specific catalytic applications of this compound in organic transformations have not been documented in the reviewed scientific literature.

Analytical Methodologies for Process Monitoring and Product Assessment

Chromatographic Separation Techniques for Purity Profiling

Chromatographic techniques are fundamental for assessing the purity of chemical compounds. The selection of a specific method depends on the analyte's properties, such as volatility, polarity, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

For non-volatile and thermally sensitive compounds like 4-Amino-2-butoxy-5-chlorobenzoic acid, High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, would be the anticipated method of choice for purity profiling. A typical setup would involve a C18 or C8 stationary phase column, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection would likely be performed using a UV detector, leveraging the aromatic nature of the compound. However, no specific methods, including details on mobile phase composition, flow rate, column temperature, or validated retention times for this compound and its potential impurities, have been published.

Gas Chromatography (GC)

Gas Chromatography (GC) is generally employed for volatile and thermally stable compounds. Direct analysis of this compound by GC is unlikely without derivatization. The carboxylic acid and amine functional groups impart high polarity and low volatility, making it unsuitable for direct injection. A derivatization step to convert these functional groups into less polar, more volatile esters and amides would be necessary. There is no information in the available literature regarding validated derivatization procedures or GC operating conditions for this specific compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for qualitatively monitoring the progress of a chemical reaction. For the synthesis of this compound, TLC could be used to track the consumption of starting materials and the formation of the product. A suitable mobile phase would be selected to achieve differential migration of the reactants and products on a silica gel plate. Visualization could be achieved under UV light or by using a staining agent. Despite its utility, no specific TLC systems (solvent systems, R_f values) have been documented for monitoring the synthesis of this compound.

Quantitative Analytical Methods

For accurate quantification of this compound, a validated HPLC method with UV detection would be the most probable approach. This would involve creating a calibration curve from certified reference standards of known concentrations. Other potential quantitative techniques could include Titrimetry, where the carboxylic acid functional group is titrated with a standardized base, or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Without access to experimental studies, the specific parameters and validation data for these quantitative methods remain unknown.

Impurity Profiling and Detection Strategies

Impurity profiling is a critical aspect of chemical analysis, ensuring the quality and safety of the final product. The process involves identifying and quantifying impurities that may arise from starting materials, intermediates, or side reactions during synthesis.

A comprehensive impurity profiling strategy for this compound would likely utilize a high-resolution technique like Liquid Chromatography-Mass Spectrometry (LC-MS). This method couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for the detection and potential identification of trace-level impurities based on their mass-to-charge ratio and fragmentation patterns. However, no studies detailing the common process-related impurities or degradation products of this compound are available in the public domain.

Future Research Horizons in this compound Chemistry

The field of organic chemistry is continually advancing, with ongoing research into novel compounds and their potential applications. One such molecule of interest is this compound, a substituted aromatic compound whose full potential is yet to be unlocked. While current knowledge is limited, its unique structural features—a benzoic acid core functionalized with an amino, a butoxy, and a chloro group—suggest a rich and varied chemistry. This article explores promising future research directions for this compound, focusing on sustainable synthesis, catalysis, material science, structure-reactivity relationships, and supramolecular chemistry.

Q & A

Basic Research Question

  • ¹H NMR : Look for signals at δ 6.5–7.5 ppm (aromatic protons), δ 3.8–4.2 ppm (butoxy -OCH₂-), and δ 1.2–1.6 ppm (butyl chain CH₂/CH₃). The amino group (-NH₂) may appear as a broad singlet near δ 5.5 ppm.
  • ¹³C NMR : Confirm the carbonyl (C=O) at ~170 ppm and aromatic carbons (110–150 ppm).
  • IR : Peaks at ~3300 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-O-C ether).
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 258.7 (C₁₁H₁₃ClNO₃). Use high-resolution MS (HRMS) to validate isotopic patterns .

What crystallization strategies are effective for obtaining high-quality single crystals of this compound for X-ray diffraction?

Advanced Research Question

  • Solvent Selection : Use mixed solvents (e.g., DMSO/water or ethanol/ethyl acetate) to slow crystallization.
  • Temperature Gradient : Gradual cooling from 60°C to 4°C enhances lattice formation.
  • Hydrogen Bonding : The compound’s -NH₂ and -COOH groups facilitate intermolecular hydrogen bonds, critical for crystal packing. Refer to graph-set analysis (e.g., Etter’s rules) to predict dimeric or chain motifs .
  • SHELX Refinement : Employ SHELXL for structure refinement, using anisotropic displacement parameters and resolving disorder in the butoxy chain .

How does the substitution pattern (butoxy vs. methoxy/ethoxy) impact biological activity in receptor-binding assays?

Advanced Research Question

  • 5-HT₄ Receptor Agonism : The butoxy group’s hydrophobicity and chain length enhance membrane permeability compared to methoxy derivatives. In silico docking (e.g., AutoDock Vina) shows improved van der Waals interactions with hydrophobic receptor pockets.
  • GPCR Binding : Longer alkoxy chains (butoxy) may increase binding affinity by 20–30% compared to shorter chains, as observed in SAR studies of analogous benzoic acid derivatives .

What analytical methods resolve contradictions in reported solubility data for this compound?

Advanced Research Question

  • Solvent Screening : Use dynamic light scattering (DLS) or nephelometry to quantify solubility in DMSO, ethanol, and aqueous buffers (pH 2–9).
  • Thermodynamic Analysis : Measure Gibbs free energy (ΔG) of dissolution via van’t Hoff plots. Discrepancies often arise from polymorphic forms; differential scanning calorimetry (DSC) identifies metastable vs. stable phases .

How can hydrogen-bonding networks be characterized to predict solid-state stability?

Advanced Research Question

  • X-ray Crystallography : Resolve O-H···N and N-H···O interactions (bond lengths ~2.8–3.0 Å).
  • IR Spectroscopy : Monitor shifts in N-H and O-H stretches upon dehydration.
  • Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict lattice energy and stability. Compare with experimental TGA data to assess degradation thresholds .

What strategies mitigate decomposition during long-term storage of this compound?

Basic Research Question

  • Storage Conditions : Use amber vials under inert gas (N₂/Ar) at -20°C. Avoid exposure to light and humidity.
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to prevent oxidative degradation.
  • Periodic Analysis : Monitor purity via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) every 6 months .

How does this compound interact with cytochrome P450 enzymes in metabolic studies?

Advanced Research Question

  • In Vitro Assays : Use human liver microsomes (HLMs) with NADPH cofactor. LC-MS/MS quantifies metabolites (e.g., hydroxylated or dechlorinated products).
  • Enzyme Inhibition : IC₅₀ values against CYP3A4/2D6 are determined via fluorogenic substrates. The butoxy group may reduce metabolic clearance compared to shorter alkoxy chains .

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4-Amino-2-butoxy-5-chlorobenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.